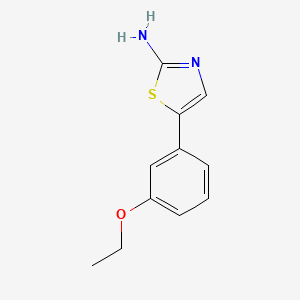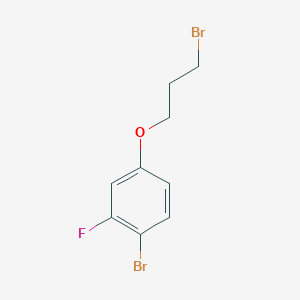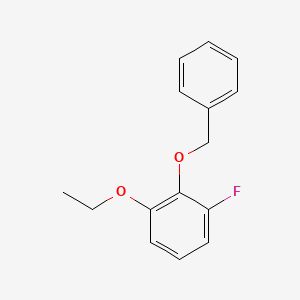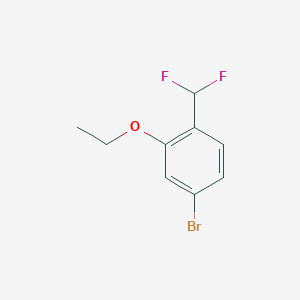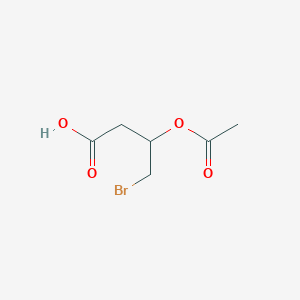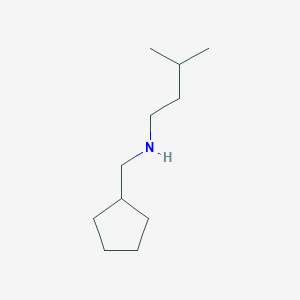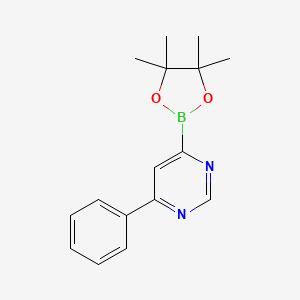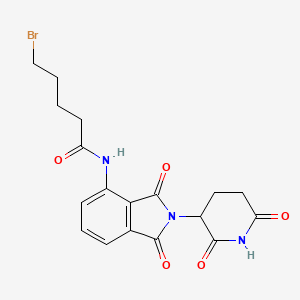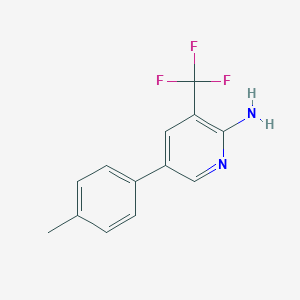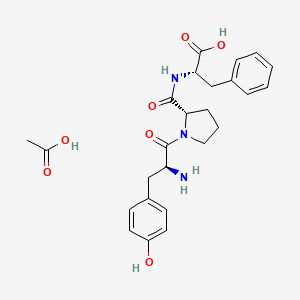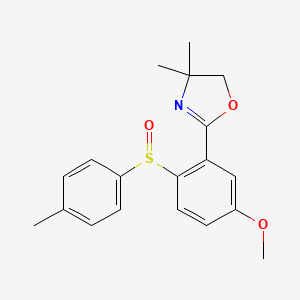
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a p-tolylsulfinyl group, and a dihydrooxazole ring, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 5-methoxy-2-(p-tolylsulfinyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired dihydrooxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfinyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2-(p-tolylsulfinyl)benzaldehyde, while reduction of the sulfinyl group can produce 2-(5-methoxy-2-(p-tolylthio)phenyl)-4,4-dimethyl-4,5-dihydrooxazole .
科学研究应用
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. The methoxy and sulfinyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The dihydrooxazole ring can also play a role in stabilizing the compound’s conformation and enhancing its reactivity .
相似化合物的比较
Similar Compounds
2-(p-Tolylsulfinyl)-5-methoxy-1,4-naphthoquinone: Shares the p-tolylsulfinyl and methoxy groups but differs in the core structure.
5-Methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone: Similar functional groups but with a different arrangement and core structure.
Uniqueness
2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to the presence of the dihydrooxazole ring, which imparts distinct chemical and physical properties.
属性
分子式 |
C19H21NO3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
2-[5-methoxy-2-(4-methylphenyl)sulfinylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C19H21NO3S/c1-13-5-8-15(9-6-13)24(21)17-10-7-14(22-4)11-16(17)18-20-19(2,3)12-23-18/h5-11H,12H2,1-4H3 |
InChI 键 |
SNPQNADLAFDLKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)OC)C3=NC(CO3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


